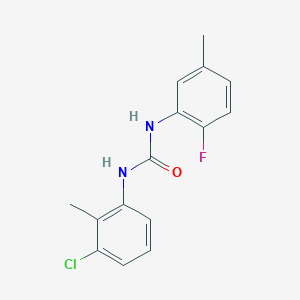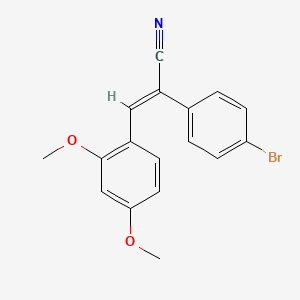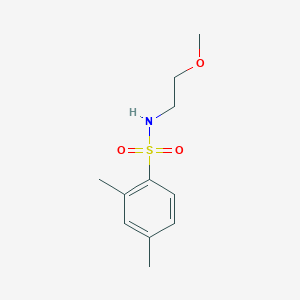![molecular formula C21H26FN3O B5296969 3-(2-fluorophenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]propanamide](/img/structure/B5296969.png)
3-(2-fluorophenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-fluorophenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]propanamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer. It belongs to the class of drugs called kinase inhibitors, which work by blocking the activity of specific enzymes called kinases that are involved in cancer cell growth and proliferation.
作用機序
3-(2-fluorophenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]propanamide works by selectively inhibiting the activity of several kinases, including BTK, FLT3, and JAK3, which are involved in cancer cell growth and survival. By blocking these enzymes, 3-(2-fluorophenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]propanamide can induce apoptosis (programmed cell death) and inhibit tumor growth.
Biochemical and Physiological Effects:
3-(2-fluorophenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]propanamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is well-tolerated in animal models, with no significant toxicity observed at therapeutic doses. 3-(2-fluorophenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]propanamide has also been shown to penetrate the blood-brain barrier, making it a potential candidate for the treatment of brain tumors.
実験室実験の利点と制限
The advantages of using 3-(2-fluorophenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]propanamide in lab experiments include its high potency and selectivity for the targeted kinases, as well as its favorable pharmacokinetic profile. However, its limitations include the potential for off-target effects and the need for further optimization to improve its efficacy and safety.
将来の方向性
There are several potential future directions for the development of 3-(2-fluorophenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]propanamide, including:
1. Combination therapy: 3-(2-fluorophenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]propanamide could be combined with other drugs to enhance its efficacy and overcome resistance mechanisms.
2. Clinical trials: 3-(2-fluorophenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]propanamide is currently being evaluated in clinical trials for the treatment of various types of cancer, and further studies are needed to determine its safety and efficacy in humans.
3. Biomarker identification: Biomarkers could be identified to predict response to 3-(2-fluorophenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]propanamide and guide patient selection for treatment.
4. Structural optimization: Further structural optimization could be performed to improve the potency and selectivity of 3-(2-fluorophenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]propanamide for the targeted kinases.
In conclusion, 3-(2-fluorophenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]propanamide is a promising small molecule inhibitor that has shown potential as a treatment for various types of cancer. Its selective inhibition of specific kinases involved in cancer cell growth and survival makes it a viable candidate for further development, and its favorable pharmacokinetic profile and tolerability in animal models suggest that it may have clinical utility. Further studies are needed to determine its safety and efficacy in humans and to identify potential biomarkers for patient selection and response prediction.
合成法
The synthesis of 3-(2-fluorophenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]propanamide involves several steps, including the reaction of 2-fluorobenzaldehyde with 4-(4-methyl-1-piperazinyl)benzylamine to form an intermediate, which is then coupled with propanoic acid to yield the final product. The process has been optimized to achieve high yields and purity, making 3-(2-fluorophenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]propanamide a viable candidate for further development.
科学的研究の応用
3-(2-fluorophenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]propanamide has been extensively studied in preclinical models, where it has shown promising results in inhibiting the growth and proliferation of cancer cells. It has been tested in various types of cancer, including lymphoma, leukemia, and solid tumors, and has demonstrated activity against both wild-type and mutant forms of the targeted kinases.
特性
IUPAC Name |
3-(2-fluorophenyl)-N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN3O/c1-24-12-14-25(15-13-24)19-9-6-17(7-10-19)16-23-21(26)11-8-18-4-2-3-5-20(18)22/h2-7,9-10H,8,11-16H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCHIHBWVXJFGGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)CNC(=O)CCC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Fluorophenyl)-N-{[4-(4-methylpiperazin-1-YL)phenyl]methyl}propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-chlorophenyl)-2-[(5-isobutyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5296893.png)
![N-[3-(acetylamino)phenyl]-1-(2-furoyl)piperidine-4-carboxamide](/img/structure/B5296895.png)
![1-{[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine-4-carboxamide](/img/structure/B5296903.png)
![3-methyl-6-[4-(1-pyrrolidinylcarbonyl)phenoxy]pyridazine](/img/structure/B5296906.png)
![2-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2,7-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5296908.png)
![N-[2-(3-isopropyl-1,2,4-oxadiazol-5-yl)ethyl]-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5296919.png)


![2-(6,7-dihydro-5H-imidazo[1,5-a][1,4]diazepin-8(9H)-ylcarbonyl)-1-naphthol](/img/structure/B5296960.png)
![4-phenyl-1-{[6-(3-thienyl)pyridin-3-yl]carbonyl}azepane](/img/structure/B5296961.png)

![5-isopropyl-N-[1-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethyl]isoxazole-3-carboxamide](/img/structure/B5296982.png)

![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide](/img/structure/B5296996.png)